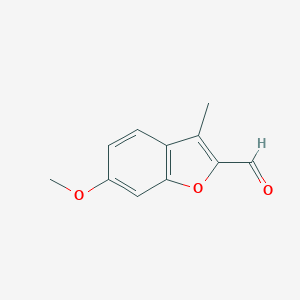

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

描述

属性

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-9-4-3-8(13-2)5-10(9)14-11(7)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPXGKPVZYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345548 | |

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10410-28-3 | |

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Steps:

-

Propargylation : Vanillin reacts with propargyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form a propargyl ether intermediate.

-

Rearrangement : The propargyl ether undergoes a cesium fluoride-mediated Claisen rearrangement at elevated temperatures (80–100°C), inducing cyclization to form the benzofuran core.

-

Oxidation : The intermediate is oxidized to introduce the formyl group at the 2-position.

Key Data:

| Starting Material | Reagents/Conditions | Yield | Product Structure |

|---|---|---|---|

| Vanillin | Propargyl bromide, K₂CO₃, DMF, CsF, 80°C | 72% | This compound |

Mechanistic Insight :

The Claisen rearrangement proceeds via a-sigmatropic shift, forming a γ,δ-unsaturated carbonyl intermediate. Cyclization is facilitated by the electron-withdrawing methoxy group, which stabilizes the transition state.

Intramolecular Wittig Reaction

This method employs o-hydroxybenzaldehyde derivatives functionalized with phosphonium ylides to construct the benzofuran ring.

Procedure:

-

Phosphonium Salt Formation : A substituted o-hydroxybenzaldehyde is treated with triphenylphosphine and an alkyl halide (e.g., methyl iodide) to generate a phosphonium salt.

-

Cyclization : The salt undergoes intramolecular Wittig reaction under basic conditions (e.g., NaH), forming the benzofuran skeleton.

Optimization Notes:

-

Solvent : Tetrahydrofuran (THF) improves ylide stability.

-

Temperature : Reactions at 0°C minimize side reactions.

Example :

Substituting the methyl group at the 3-position requires using methyltriphenylphosphonium bromide during ylide formation.

McMurry Coupling for Benzofuran Synthesis

The McMurry reaction couples carbonyl groups to form olefins, enabling benzofuran ring closure.

Steps:

-

Diketone Preparation : A diketone precursor is synthesized from 2-methoxy-4-methylphenol and glyoxylic acid.

-

Reductive Coupling : Titanium(IV) chloride and zinc reduce the diketone, inducing cyclization.

Challenges :

-

Strict anhydrous conditions are required to prevent Ti(OH)₄ formation.

Palladium-Catalyzed Cyclization

Palladium catalysts enable efficient cross-coupling reactions for benzofuran synthesis.

Protocol:

-

Substrate Preparation : A brominated methoxybenzaldehyde derivative is functionalized with a methylacetylene group.

-

Cyclization : Pd(PPh₃)₄ catalyzes the coupling, forming the benzofuran ring.

Advantages :

-

Functional group tolerance allows for late-stage diversification.

Microwave-Assisted Perkin Rearrangement

Adapted from coumarin precursors, this method accelerates reaction times.

Process:

-

3-Halocoumarin Synthesis : 6-Methoxycoumarin is brominated at the 3-position using N-bromosuccinimide (NBS).

-

Rearrangement : Microwave irradiation (250–400 W, 5 min) in NaOH/EtOH induces ring contraction to the benzofuran carbaldehyde.

Data Comparison :

生物活性

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, with the molecular formula CHO and a molecular weight of approximately 190.19 g/mol, is a compound that features a benzofuran structure characterized by a fused benzene and furan ring. The presence of a methoxy group and a methyl group at specific positions enhances its biological potential, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound is identified by its CAS number 10410-28-3 and is cataloged in various chemical databases. It exhibits significant reactivity due to its aldehyde functional group located at the 2-position of the benzofuran moiety. The structural characteristics of this compound allow it to participate in various chemical reactions, leading to the synthesis of derivatives with potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds structurally related to this benzofuran have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Induction of Apoptosis

In a study focusing on similar compounds, it was observed that certain derivatives induced apoptosis in K562 leukemia cells. The Annexin V-FITC assay demonstrated that these compounds significantly increased reactive oxygen species (ROS) levels and activated caspases, leading to apoptosis. Specifically, compound 6 from this study exhibited a notable increase in caspase activity after prolonged exposure, indicating its strong pro-apoptotic effects .

| Compound | Cell Line | Apoptosis Induction | Caspase Activity Increase |

|---|---|---|---|

| Compound 6 | K562 | Yes | 2.31-fold after 48h |

| Compound 8 | K562 | Yes | 1.13-fold after 48h |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been investigated. In one study, compounds similar to this compound demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Streptococcus pneumoniae | 64 |

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokines has been explored as well. In vitro studies indicated that related benzofurans could significantly reduce the release of interleukin-6 (IL-6) in treated cell cultures. For example, compound 6 reduced IL-6 levels by approximately 50%, highlighting its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving modifications to existing benzofuran structures to enhance their biological activity. Derivatives created from this compound may exhibit varying degrees of potency against different biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, key comparisons are drawn with analogs sharing the benzofuran scaffold or analogous functional groups. Below is a detailed analysis:

Substituent Effects: Methoxy and Methyl Groups

- However, the methoxy group at position 6 retains electron-donating effects, stabilizing the aromatic system .

- The loss of methoxy’s electron-donating capacity may reduce solubility in polar solvents compared to the target compound .

Aldehyde vs. Ester Derivatives

- Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate (CAS: 3781-69-9): Replaces the aldehyde with an ester group. The ester functionality enhances stability against oxidation but reduces reactivity in nucleophilic additions. The 4-hydroxy group introduces hydrogen-bonding capacity, which may improve biological interactions compared to the methoxy group in the target compound .

Triazine-Linked Benzofuran Derivatives

- Metsulfuron methyl ester (CAS referenced in ): A sulfonylurea herbicide containing a triazine ring linked to a benzofuran moiety. While structurally distinct, the methoxy and methyl groups on the triazine ring highlight the importance of these substituents in agrochemical activity. The target compound’s aldehyde group could serve as a reactive handle for synthesizing similar triazine hybrids .

Benzofuranones

- 2-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-butenyl)phenyl]-6-hydroxy-3(2H)-benzofuranone (CAS: FDB014217): A benzofuranone derivative with a ketone group instead of an aldehyde.

Key Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Key Substituents | Functional Group | Potential Applications |

|---|---|---|---|---|

| This compound | 10410-28-3 | 6-OCH₃, 3-CH₃ | Aldehyde | Pharmaceutical intermediates |

| Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate | 3781-69-9 | 4-OH, 3-CH₃ | Ester | Agrochemical synthesis |

| Metsulfuron methyl ester | Referenced | Triazine-linked sulfonylurea | Ester | Herbicide |

| 2-[...]-3(2H)-benzofuranone | FDB014217 | Multiple hydroxyl/methoxy groups | Ketone | Antioxidant research |

常见问题

Q. What are the key synthetic strategies for 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, and how are reaction conditions optimized?

Answer: The compound is synthesized via multi-step routes involving benzofuran ring formation and functional group modifications. For example, NaH in THF is used to deprotonate intermediates, and benzyloxy groups are introduced to protect reactive sites . Optimization involves varying reaction parameters (temperature, solvent polarity, and reagent stoichiometry) and monitoring progress via TLC or HPLC. Reaction yields are improved by controlling moisture-sensitive steps and using inert atmospheres (e.g., N₂ or Ar) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and ring connectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aldehyde protons appear at δ 9.5–10.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragments matching the benzofuran backbone .

- Infrared (IR) Spectroscopy: Stretching frequencies for aldehyde (∼1700 cm⁻¹) and methoxy groups (∼1250 cm⁻¹) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Answer:

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Review Safety Data Sheets (SDS) for first-aid measures (e.g., rinsing eyes with water for 15 minutes if exposed) .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and theoretical spectral data during characterization?

Answer: Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Solutions include:

Q. What challenges arise in multi-step syntheses of benzofuran derivatives, and how are they addressed?

Answer:

- Intermediate Instability: Protect reactive groups (e.g., aldehyde) by converting to acetals or using temporary protecting groups (e.g., benzyl) .

- Byproduct Formation: Optimize stoichiometry (e.g., limiting excess reagents like NaH) and monitor reactions in real-time via LC-MS .

- Purification: Use gradient elution in chromatography to separate polar byproducts .

Q. How can this compound be applied in drug discovery, particularly in designing enzyme inhibitors?

Answer: The aldehyde group serves as a reactive handle for forming Schiff bases with amino groups in target proteins. For example:

- Antiviral Agents: Derivatives of benzofuran carbaldehydes have been used to inhibit human dihydroorotate dehydrogenase (DHODH), a target for antiviral therapies .

- Structure-Activity Relationship (SAR) Studies: Modify the methoxy or methyl groups to assess their impact on binding affinity and selectivity .

Q. What methodologies are used to optimize reaction yields using Design of Experiments (DOE)?

Answer: DOE employs factorial designs to systematically vary parameters (temperature, solvent, catalyst loading). For example:

- Central Composite Design (CCD): Identifies optimal conditions for maximizing yield while minimizing side reactions.

- Response Surface Methodology (RSM): Models interactions between variables (e.g., THF volume vs. reaction time) .

Q. What are the environmental impacts of synthesizing this compound, and how should waste be managed?

Answer:

- Waste Segregation: Separate halogenated solvents (e.g., DCM) from non-halogenated waste for compliant disposal .

- Neutralization: Quench reactive intermediates (e.g., NaH residues) with isopropanol before disposal .

- Professional Services: Partner with certified waste management companies to handle toxic byproducts .

Q. How can computational tools predict the reactivity of novel derivatives of this compound?

Answer:

Q. What strategies ensure successful scale-up from milligram to gram-scale synthesis?

Answer:

- Heat Transfer: Use jacketed reactors to control exothermic reactions (e.g., NaH-mediated deprotonation) .

- Mixing Efficiency: Optimize stirrer speed and reactor geometry to maintain homogeneity in viscous solvents like THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。